N'-[(E)-1-(4-bromophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-1-(4-bromophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-bromophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-bromoacetophenone with 3-isopropyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-bromophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agriculture: Explored for its use as a pesticide or herbicide due to its biological activity.
Material Science: Studied for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-bromophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(4-bromophenyl)ethylidene]-3-(7-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-(4-bromophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-(4-bromophenyl)ethylidene]-3-(4-chlorobenzyl)oxyphenyl-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-1-(4-bromophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the bromine atom in the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H17BrN4O |
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Molecular Weight |
349.23 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17BrN4O/c1-9(2)13-8-14(19-18-13)15(21)20-17-10(3)11-4-6-12(16)7-5-11/h4-9H,1-3H3,(H,18,19)(H,20,21)/b17-10+ |
InChI Key |
UYASNHQOSVSWDZ-LICLKQGHSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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